Superior α-Glucosidase Inhibition of Phenylsulfonylpiperazine Class Compared to Quercetin
In a study of phenylsulfonylpiperazine derivatives, the class to which C16H19N3O6S3 belongs, Compound 1 (a direct structural analog with a phenylsulfonyl group instead of the thiophene-2-sulfonyl moiety) demonstrated an inhibition percentage of 83.52% (±0.41) against α-glucosidase. This performance is quantitatively superior to the reference molecule quercetin, which achieved 81.41% (±0.02) inhibition under the same assay conditions [1]. This demonstrates that the phenylsulfonylpiperazine scaffold possesses intrinsic activity that can be further optimized, and the unique substitution pattern of C16H19N3O6S3 is designed to explore structure-activity relationships (SAR) to potentially improve upon this baseline activity.
| Evidence Dimension | α-Glucosidase Enzyme Inhibition |
|---|---|
| Target Compound Data | 83.52% (±0.41) inhibition (for phenylsulfonylpiperazine analog Compound 1) |
| Comparator Or Baseline | Quercetin: 81.41% (±0.02) inhibition |
| Quantified Difference | +2.11 percentage points |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This establishes the phenylsulfonylpiperazine scaffold as a potent α-glucosidase inhibitor, providing a strong scientific rationale for procuring C16H19N3O6S3 for diabetes-related drug discovery programs where inhibition of this target is a validated therapeutic approach.
- [1] Buran, K., İnan, Y., Akyüz, G. S., Dervişoğlu Özdemir, C., & Kocabas, F. (2024). Phenylsulfonylpiperazines as α-Glucosidase Enzyme Inhibitors: Design, Synthesis, DFT Calculations, Docking and ADME Studies. Bitlis Eren Üniversitesi Fen Bilimleri Dergisi, 13(3), 723–730. View Source
